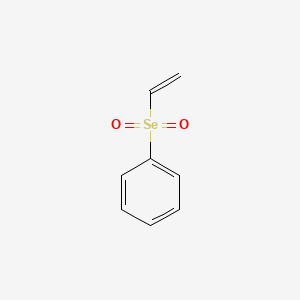

(Vinylselenonyl)benzene

Description

Historical Context of Organoselenium Compounds in Organic Synthesis

The study of organoselenium compounds dates back to the 19th century, with the first isolation of diethyl selenide (B1212193) in 1836. wikipedia.org However, for many decades, progress in this area was slow, partly due to the perception of selenium compounds as toxic and malodorous. rsc.orgoup.com A significant turning point occurred in the early 1970s with the discovery of several useful reactions, which spurred a rapid expansion of interest in organoselenium chemistry. rsc.orgnih.gov Before this period, the primary selenium reagent used in organic synthesis was the inorganic compound selenium dioxide (SeO₂). nih.gov The recognition of selenium as an essential trace element in biology in the 1950s and the identification of the first mammalian selenoenzyme, glutathione (B108866) peroxidase, in 1973 further fueled investigations into the properties and reactivity of organoselenium compounds. oup.comnih.gov This period marked the beginning of a paradigm shift, where organoselenium reagents became recognized as valuable tools for selective organic synthesis. rsc.org

Importance of Selenones as Synthetic Intermediates

Selenones, which are organoselenium compounds with a selenium atom in the +6 oxidation state, represent a class of highly valuable synthetic intermediates. chim.it They are tetra-coordinated, hexavalent compounds accessible through the oxidation of corresponding selenides, often via a selenoxide intermediate. chim.it The chemistry of selenones shows interesting parallels with their sulfur analogs, sulfones. nih.gov

(Vinylselenonyl)benzene, a type of vinyl selenone, has emerged as a particularly versatile building block in organic synthesis. nih.govnih.govresearchgate.net Its utility stems from several key features: the electron-withdrawing nature of the selenonyl group activates the carbon-carbon double bond for conjugate nucleophilic attack (Michael addition). chim.itnih.gov Furthermore, the phenylselenonyl moiety (PhSeO₂) is an excellent leaving group, which allows for subsequent substitution or elimination reactions. nih.gov This dual reactivity enables vinyl selenones to participate in a variety of powerful synthetic transformations, including domino reactions, one-pot syntheses of complex carbo- and heterocycles, and enantioselective constructions of densely functionalized molecules. nih.govnih.gov

Overview of Key Reactivity Modes in Organoselenium Chemistry

Organoselenium compounds exhibit diverse reactivity, allowing them to be incorporated into organic molecules as electrophiles, nucleophiles, or radicals. rsc.orgwindows.net The reactivity is influenced by the oxidation state of selenium, which can range from -2 to +6. wikipedia.org

Key reactivity modes include:

Electrophilic Selenenylation : Electrophilic selenium reagents can add across carbon-carbon multiple bonds, a process known as selenofunctionalization, to introduce vicinal functional groups. windows.netrsc.org They can also be used for the α-selenenylation of carbonyl compounds. windows.net

Nucleophilic Reactions : Selenols (RSeH) and their conjugate bases, selenolates (RSe⁻), are potent nucleophiles. rsc.org They readily react with electrophiles like alkyl halides and epoxides to introduce the seleno- group. wikipedia.orgrsc.org

Redox Chemistry : The selenium atom can easily undergo redox cycling between different oxidation states. rsc.org A classic example is the selenoxide elimination, where a selenoxide decomposes to form an alkene and a selenenic acid. This reaction is a cornerstone of selenium chemistry for introducing unsaturation into organic molecules. wikipedia.org

This compound showcases a combination of these principles. The selenonyl group acts as a strong electron-withdrawing group, making the vinyl moiety an excellent Michael acceptor for various nucleophiles. acs.orgnih.gov The subsequent elimination of the phenylselenonyl group is a key step in many of its applications, such as in addition/elimination cascade processes for the synthesis of N-vinyl azoles. researchgate.netmdpi.com This unique combination of properties allows this compound to serve multiple roles within a single transformation—as an activator, a leaving group, and even a latent oxidant. acs.orgnih.govresearchgate.net

Data Tables

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂Se | uum.edu.my |

| Melting Point | 110-112 ºC | rsc.org |

| ¹H NMR (CDCl₃, 400 MHz) | ||

| δ (ppm) | 7.53-7.51 (m, 2H), 7.32-7.62 (m, 3H), 6.85 (dd, J = 16.9, 9.5 Hz, 1H), 5.78 (d, J = 9.5 Hz, 1H), 5.54 (d, J = 16.9 Hz, 1H) | rsc.org |

| ¹³C NMR (CDCl₃, 100 MHz) | ||

| δ (ppm) | 139.6, 138.5, 133.8, 129.5, 127.9, 127.9 | rsc.org |

| Infrared (film) υₘₐₓ (cm⁻¹) | ||

| 3043, 1448, 1370, 1221, 1064, 980, 929, 880, 761, 685 | rsc.org |

Table 2: Synthesis of this compound

| Precursor | Reagents | Conditions | Product | Reference |

| Phenyl vinyl selenide | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Water, 60 °C, 4 h | This compound | rsc.org |

| Phenyl vinyl selenide | Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP), dipotassium (B57713) hydrogen phosphate (B84403) | THF, room temperature, 2 h | This compound | beilstein-journals.org |

Structure

2D Structure

Properties

IUPAC Name |

ethenylselenonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2Se/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZESLDPIOZQLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Se](=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413162 | |

| Record name | Benzene, (ethenylselenonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89268-23-5 | |

| Record name | Benzene, (ethenylselenonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Vinylselenonyl Benzene

Oxidation of Selenides to Selenones

The conversion of selenides to selenones is a direct yet challenging oxidation process. While the initial oxidation to a selenoxide is rapid, the subsequent oxygen transfer to form the selenone is more difficult due to the decreased electron density on the selenium atom. nih.gov Various strong oxidants have been utilized for this purpose, including peroxyacids, potassium permanganate (B83412), and Oxone®. researchgate.netnih.gov

A notably mild and efficient method for the direct oxidation of selenides to selenones employs Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). beilstein-journals.orgresearchgate.netnih.govnih.gov This approach presents a significant improvement over harsher, traditional methods. beilstein-journals.orgresearchgate.net MMPP is a commercially available, inexpensive, and stable oxidant that is considered safer to handle than many other peroxy acids. beilstein-journals.org

The oxidation of selenides using MMPP is typically conducted under mild experimental conditions. beilstein-journals.orgnih.gov The reaction proceeds efficiently at room temperature. beilstein-journals.orgresearchgate.netnih.govnih.gov For instance, treating a solution of a selenide (B1212193) in ethanol (B145695) with 2.4 equivalents of MMPP at room temperature can yield the corresponding selenone in high percentages. beilstein-journals.orgnih.gov The choice of solvent can be important; while ethanol is effective, other solvents like tetrahydrofuran (B95107) (THF) and methanol (B129727) have also been used, sometimes to suppress side reactions like β-elimination of the intermediate selenoxide. beilstein-journals.org

Table 1: Oxidation of Various Selenides to Selenones Using MMPP beilstein-journals.orgresearchgate.net Data sourced from the Beilstein Journal of Organic Chemistry.

| Entry | Selenide Substrate | Solvent | Time (h) | Selenone Product | Yield (%) |

| 1 | Phenyl vinyl selenide | Ethanol | 1.5 | (Vinylselenonyl)benzene | 94 |

| 2 | Methyl phenyl selenide | Ethanol | 3 | (Methylselenonyl)benzene | 96 |

| 3 | Benzyl phenyl selenide | THF | 3 | (Benzylselenonyl)benzene | 92 |

| 4 | Allyl phenyl selenide | Ethanol | 1.5 | (Allylselenonyl)benzene | 93 |

The MMPP-mediated oxidation demonstrates broad functional group tolerance, a significant advantage for complex molecule synthesis. beilstein-journals.orgresearchgate.netnih.govnih.gov The reaction conditions are mild enough to be compatible with various sensitive functionalities. For example, the oxidation of a β-hydroxyalkyl phenyl selenide with MMPP in the presence of dipotassium (B57713) hydrogen phosphate (B84403) successfully yields the corresponding oxirane without cleaving the hydroxyl group. beilstein-journals.orgnih.gov Similarly, a β-benzoylamino phenyl selenide can be converted to a 1,3-oxazine in excellent yield, showcasing tolerance for amide functionalities. beilstein-journals.orgnih.gov

The use of MMPP as an oxidant for preparing selenones offers several key advantages over previously reported methods. beilstein-journals.org

Safety and Stability: MMPP is a stable solid that is considered safer to handle and use, especially for large-scale reactions, compared to reagents like m-chloroperoxybenzoic acid (MCPBA). beilstein-journals.org It is also a halogen-free reagent. beilstein-journals.org

Cost-Effectiveness: The reagent is inexpensive and commercially available. beilstein-journals.orgnih.gov

Mild Reaction Conditions: The oxidation proceeds at room temperature, avoiding the harsh conditions required by some other methods. beilstein-journals.orgresearchgate.netnih.gov

Simplified Work-up: A significant benefit is the ease of product separation. beilstein-journals.orgnih.gov The reaction byproduct, magnesium phthalate, is water-soluble and can be easily removed during the work-up procedure. beilstein-journals.orgnih.gov Furthermore, the phthalic acid can be recovered in excellent yield after acidification of the aqueous phase. beilstein-journals.orgnih.gov

High Yields: The yields of selenones obtained using MMPP are often comparable or superior to those from other methods, such as oxidation with MCPBA. beilstein-journals.org

Prior to the development of milder reagents like MMPP, several other oxidants were employed for the synthesis of selenones from selenides. These methods often required more stringent reaction conditions and had a more limited substrate scope. beilstein-journals.orgresearchgate.net Among these, potassium permanganate was a recognized, albeit powerful, agent for this transformation. beilstein-journals.orgresearchgate.netnih.gov

Potassium permanganate (KMnO₄) is a potent oxidizing agent capable of converting selenides into selenones. beilstein-journals.orgnih.govcdnsciencepub.com This method, however, is characterized by harsh reaction conditions which can limit its applicability, especially for substrates with sensitive functional groups. beilstein-journals.orgresearchgate.net The oxidation of alkyl and aryl selenides to their corresponding selenones can be achieved by treatment with a mixture of potassium permanganate and copper(II) sulfate (B86663) pentahydrate in a solvent like n-hexane, often requiring reflux for extended periods. cdnsciencepub.com While effective, the aggressive nature of KMnO₄ means it is often less preferred in modern organic synthesis compared to milder alternatives. beilstein-journals.orglibretexts.org

Alternative Oxidative Approaches to Selenones

Trifluoroacetic Acid as an Oxidant

While not a standalone oxidant for this transformation, trifluoroacetic acid (TFA) is utilized as a potent catalyst and reaction medium in selenium-mediated oxidations. For instance, TFA can be used in conjunction with selenium dioxide (SeO₂) to facilitate the oxidation of various organic substrates. Its high acidity and solvent properties can promote the activity of the primary oxidant, although specific applications for the direct conversion of vinyl selenides to this compound using a TFA-based system are less common than other methods.

Hydrogen Peroxide with Stoichiometric Phenylseleninic Acid

The combination of hydrogen peroxide (H₂O₂) and a stoichiometric or catalytic amount of an organoselenium compound, such as benzeneseleninic acid, serves as a powerful oxidizing system. nih.gov In this process, it is proposed that a highly reactive benzeneperoxyselenonic acid is formed in situ, which then acts as the principal oxidant. nih.gov This species is capable of effecting the challenging oxidation of the intermediate selenoxide to the final selenone. The selenonic acid itself is generated from the initial peroxyseleninic acid and requires further activation by hydrogen peroxide to become an effective oxidant for epoxidation and related reactions, highlighting the complexity of the active species. nih.gov

Limitations of Earlier Oxidative Methods

Earlier methods for the synthesis of vinyl selenones often presented significant limitations. Many traditional strong oxidants required harsh reaction conditions, which could lead to low functional group tolerance and undesired side reactions. mdpi.com The challenge of achieving the second oxidation step (selenoxide to selenone) without affecting other sensitive parts of the molecule was a primary hurdle. nih.gov Furthermore, some protocols suffered from poor yields and the need for expensive or hazardous reagents, limiting their broad applicability. The development of milder and more efficient reagents like meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® has since provided more practical alternatives. nih.govresearchgate.net

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound is fundamentally dependent on the availability of its precursor, phenyl vinyl selenide.

Synthesis of Corresponding Selenides

Phenyl vinyl selenides are versatile intermediates that can be synthesized through several established methods. researchgate.net A common approach involves the catalyzed addition of organoselenolates or diselenides to the triple bond of acetylenes. researchgate.net Another strategy is the Horner-Wadsworth-Emmons type reaction, where cyanomethylphosphonate is reacted with phenylselenenyl chloride, and the resulting intermediate is treated with an aldehyde to yield α-phenylselenoacrylonitriles. researchgate.net The development of new chemoselective and regioselective methods remains an active area of research to improve access to these crucial precursors. researchgate.net

Strategies for Vinyl Group Incorporation

The incorporation of the vinyl moiety is a key step in the synthesis of the selenide precursor. This can be achieved through several strategic approaches:

Addition to Alkynes: The reaction of selenols (RSeH) or diselenides (RSeSeR) with terminal or internal alkynes is a direct method for installing the vinyl selenide functionality. researchgate.net

Elimination Reactions: Precursors such as β-hydroxy selenides can undergo dehydration to form the vinyl group. Similarly, dehydrohalogenation of β-haloalkyl selenides provides another route.

Wittig-type Reactions: Selenium-based olefinating reagents can react with aldehydes and ketones to form vinyl selenides, although yields can be moderate depending on the substrate and specific reagent used. researchgate.net

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions between a vinyl halide or triflate and a selenium nucleophile are effective for forming the C-Se bond of the vinyl selenide. mdpi.com

Advanced Synthetic Strategies for Analogues

The unique reactivity of this compound has spurred the development of advanced synthetic strategies to create complex analogues and derivatives. Its role as a potent Michael acceptor and a carrier of a good leaving group allows for its use in domino or cascade reactions. mdpi.com

Recent protocols have demonstrated the synthesis of N-vinyl azoles by reacting vinyl selenones with various azoles in the presence of a base like potassium hydroxide. This transition-metal-free method proceeds through an addition/elimination cascade, showcasing the dual reactivity of the vinyl selenonyl group. mdpi.com

Furthermore, this compound and its derivatives are employed as 2π partners in cycloaddition reactions. For example, they participate in [3+2] cycloadditions with organic azides to form triazoles and with in situ generated azomethine ylides to produce spirooxindole-tetrahydropyrrolizines. nih.govresearchgate.net These advanced applications highlight the compound's utility in constructing diverse and medicinally relevant heterocyclic scaffolds under mild conditions.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives from this compound often involves Michael-initiated ring closure (MIRC) reactions. These reactions leverage the dual role of the vinyl selenone as both a Michael acceptor and a substrate bearing a good leaving group. The stereochemical outcome of these reactions can be controlled by the structure of the reactants and the reaction conditions.

One notable application is the synthesis of cyclopropanes. The reaction of vinyl selenones with dinucleophilic C1 synthons proceeds via a 1,4-addition followed by an intramolecular cyclization. The stereoselectivity of this process can be influenced by the substituents on the vinyl selenone and the nucleophile. For instance, high diastereoselectivities have been observed in the synthesis of spirocyclopropyl oxindoles when using β-aryl substituted vinyl selenones, which is attributed to stabilizing π-π interactions in the transition state nih.gov.

The synthesis of various heterocyclic compounds can also be achieved with high stereocontrol. For example, enantiopure 1,4-dioxanes, oxazines, thiazines, and piperazines have been synthesized from vinyl selenones and chiral 1,2-diols, N-protected amino alcohols, thiols, or diamines without loss of enantiomeric purity nih.gov. The phenylselenonyl group's ability to control the regio- and stereoselectivity of the conjugate addition is crucial in these transformations nih.gov.

A summary of representative stereoselective syntheses involving vinyl selenones is presented in Table 1 .

Table 1: Examples of Stereoselective Synthesis using Vinyl Selenone Derivatives

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| Phenyl vinyl selenone | Malonates with chiral auxiliaries | Enantiomerically pure cyclopropanes | Low diastereoselectivity during reaction, but diastereomers are easily separable nih.gov. |

| β-Aryl substituted vinyl selenones | Substituted oxindoles | Spirocyclopropyl oxindoles | High diastereoselectivity due to π-π stacking interactions nih.gov. |

| Vinyl selenones | Chiral 1,2-diols, amino alcohols, diamines | Enantiopure 1,4-dioxanes, oxazines, piperazines | Retention of enantiomeric purity from the chiral starting material nih.gov. |

Asymmetric Approaches to Selenone-Containing Scaffolds

The development of asymmetric methodologies involving vinyl selenones has become a significant area of research, enabling the enantioselective construction of densely functionalized molecules, including those with all-carbon quaternary stereocenters nih.govthieme-connect.com. Organocatalysis has emerged as a powerful strategy in this context, utilizing chiral catalysts to induce high levels of stereocontrol thieme-connect.comresearchgate.net.

Cinchona alkaloid-derived bifunctional catalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to phenyl vinyl selenone. For instance, the addition of 2-aryl-2-cyanoacetates and 2-alkyl-2-nitroacetates to phenyl vinyl selenone in the presence of such catalysts proceeds with excellent enantiocontrol nih.gov. These reactions are pivotal for the synthesis of enantioenriched cyclopropanes and other complex structures.

The catalytic asymmetric Michael addition of methyl α-(2-nitrophenyl)-α-isocyano acetate (B1210297) to phenyl vinyl selenone, facilitated by a quinidine-derived bifunctional catalyst, served as a key step in the enantioselective total synthesis of the marine alkaloid (+)-Hinckdentine A nih.gov. Similarly, a quinidine-derived bifunctional catalyst was used to achieve the synthesis of (–)-trigonoliimine A nih.gov.

Enantiomerically enriched 1,3-oxazinan-2-ones can be prepared using a Cinchona alkaloid-derived bifunctional organocatalyst for the initial Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones acs.orgchimia.ch. This highlights the versatility of organocatalysis in generating chiral selenone-containing intermediates that can be further transformed.

Table 2 provides an overview of selected asymmetric reactions utilizing this compound.

Table 2: Asymmetric Syntheses Involving this compound

| Nucleophile | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-Aryl-2-cyanoacetates | Cinchona-derived bifunctional catalyst | Enantioenriched cyclopropanes | High |

| 2-Alkyl-2-nitroacetates | Cinchona-derived bifunctional catalyst | Enantioenriched addition products | Excellent |

| Methyl α-(2-nitrophenyl)-α-isocyano acetate | Quinidine-derived bifunctional catalyst | Precursor to (+)-Hinckdentine A | Not specified |

| Indanone carboxylates | Organocatalyst | Polycyclic pyrrolidines | Not specified nih.gov |

| 2-Oxindoles | Cinchona-derived thiourea (B124793) catalyst | Substituted 2-oxindoles | Excellent nih.gov |

Reactivity and Mechanistic Studies of Vinylselenonyl Benzene

Conjugate Addition Reactions

The polarized nature of the carbon-carbon double bond in (vinylselenonyl)benzene makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity has been extensively exploited for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Michael addition of nucleophiles to this compound represents a cornerstone of its chemical reactivity. The general mechanism involves the attack of a nucleophile at the β-carbon of the vinyl group, leading to the formation of a selenium-stabilized carbanion, which is subsequently protonated to afford the final adduct.

The development of organocatalysis has provided powerful tools for effecting asymmetric Michael additions to this compound. Chiral organocatalysts, such as those derived from Cinchona alkaloids, have been successfully employed to induce high levels of stereocontrol in these reactions. For instance, Cinchona-derived thiourea (B124793) catalysts have been utilized in the addition of 2-oxindoles to phenyl vinyl selenone in ionic liquids, demonstrating good yields and excellent enantioselectivity. nih.gov These catalysts typically function through a dual activation mechanism, wherein the basic moiety of the catalyst deprotonates the nucleophile while the thiourea group activates the Michael acceptor via hydrogen bonding.

Enantioselective Michael additions to this compound have been achieved using various chiral catalysts, leading to the synthesis of enantioenriched products. A notable example is the highly enantioselective one-pot synthesis of spirolactones through an organocatalyzed Michael addition/cyclization sequence. In this reaction, a cupreine (B190981) derivative catalyzes the addition of a β-ketoester to this compound, affording the desired spirolactone with high enantiomeric excess. nih.gov

The following table summarizes a representative enantioselective Michael addition reaction involving this compound.

| Educts | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Ref |

| tert-butyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, this compound | (8α,9R)-9-(1-phenanthrenyloxy)-Cinchonan-6′-ol | (S)-5',6'-dimethoxy-4,5-dihydro-2H-spiro[furan-3,2'-indene]-1',2(3'H)-dione | - | - | nih.gov |

Data not available in the provided search results.

The Michael addition to this compound has been shown to tolerate a broad range of nucleophiles. Successful additions have been reported with various carbon and heteroatom nucleophiles. For example, N-protected or unprotected 3-hydroxy isatins undergo a Michael addition/intramolecular etherification cascade with phenyl vinyl selenone. nih.gov Alkyl isocyanides have also been employed as nucleophiles in the presence of water and a catalytic amount of cesium carbonate to afford oxazolidin-2-ones. nih.gov

However, limitations can arise depending on the reactivity of both the nucleophile and the specific vinyl selenone derivative. For instance, reactions with less reactive β-substituted vinyl selenones may require elevated temperatures to proceed efficiently. nih.gov The steric and electronic properties of the substrates can significantly influence the reaction outcomes, with electron-donating or electron-withdrawing groups on the nucleophile or the aromatic ring of the vinyl selenone affecting both the yield and enantioselectivity in organocatalytic systems. beilstein-journals.org

Carbon nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds like cyanoacetates, are effective partners in Michael additions to this compound. The enantioselective addition of 2-aryl-2-cyanoacetates to phenyl vinyl selenone has been reported, providing access to enantioenriched products. nih.gov These reactions highlight the utility of vinyl selenones in constructing complex molecular architectures with high stereocontrol. The selenonyl group not only activates the double bond for the initial conjugate addition but also serves as a good leaving group in subsequent transformations, allowing for the synthesis of highly functionalized molecules. nih.gov

A representative reaction is summarized in the table below:

| Nucleophile | Electrophile | Catalyst/Conditions | Product Type | Ref |

| 2-Aryl-2-cyanoacetates | Phenyl vinyl selenone | Chiral catalyst | Enantioenriched addition products | nih.gov |

Michael Addition Reactions with Nucleophiles

Cycloaddition Reactions

Beyond conjugate additions, this compound also participates in cycloaddition reactions, acting as a competent dipolarophile. The electron-withdrawing selenonyl group significantly lowers the energy of the LUMO of the alkene, facilitating its reaction with various 1,3-dipoles.

A notable example is the three-component [3+2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. bohrium.com In this process, an azomethine ylide, generated in situ from an isatin (B1672199) and a secondary α-amino acid, undergoes a 1,3-dipolar cycloaddition with this compound. bohrium.com The initial cycloadduct then undergoes a spontaneous elimination of benzeneseleninic acid, driven by the excellent leaving group ability of the selenonyl moiety, to afford the final spirocyclic product. bohrium.com This reaction showcases the dual role of the vinyl selenone, first as a reactive dipolarophile and subsequently as a precursor to a double bond via elimination.

Control experiments have demonstrated the superior reactivity of phenyl vinyl selenone in this transformation compared to its sulfur analogues (vinyl sulfone and vinyl sulfoxide) or the corresponding vinyl selenide (B1212193) and selenoxide, which were found to be less reactive or unreactive under the same conditions. bohrium.com The reaction tolerates a range of substituents on the isatin ring and different secondary amino acids, generally providing good yields and high diastereoselectivity. bohrium.com

The table below outlines the components of this cycloaddition reaction:

| 1,3-Dipole Precursors | Dipolarophile | Reaction Type | Product | Ref |

| Isatins, Secondary α-amino acids | This compound | [3+2]-Cycloaddition/Elimination Cascade | Spirooxindole-tetrahydropyrrolizines | bohrium.com |

Diels-Alder Reactions and Analogous Transformations

While the electron-deficient nature of the double bond in this compound suggests its potential as a dienophile in [4+2] Diels-Alder cycloadditions, the literature more prominently features its participation in analogous [3+2] cycloaddition reactions. The strong electron-withdrawing character of the selenonyl group, combined with its excellent leaving group ability, facilitates cascade processes that are synthetically valuable. bohrium.commdpi.com

A significant example is the three-component reaction between isatins, secondary α-amino acids (such as L-proline), and this compound, which proceeds via a [3+2]-cycloaddition/elimination cascade. bohrium.com In this process, the condensation of isatin and the amino acid generates an azomethine ylide in situ. This 1,3-dipole then reacts with this compound, which serves as the dipolarophile. The reaction proceeds through a spiro cycloadduct intermediate, which then undergoes a spontaneous elimination of benzeneseleninic acid to form the final spirooxindole-tetrahydropyrrolizine product. bohrium.com The selenonyl group is crucial for this transformation, first by activating the double bond towards the cycloaddition and subsequently by acting as an excellent leaving group to drive the elimination step. bohrium.com

| Reactants | Catalyst/Conditions | Product Type | Key Features | Ref |

| Isatins, L-proline, this compound | Heat | Spirooxindole-tetrahydropyrrolizines | Metal-free, [3+2]-cycloaddition/elimination cascade, High diastereoselectivity | bohrium.com |

| Organic azides, Vinyl selenone-modified carbohydrates | Heat (catalyst-free) | Trisubstituted triazoles | Regioselective 1,3-dipolar cycloaddition followed by elimination of benzeneseleninic acid | mdpi.com |

Control experiments have highlighted the unique reactivity of the vinyl selenone in these transformations. The analogous phenyl vinyl selenoxide was found to be a poor dipolarophile, while vinyl selenide was unreactive. bohrium.com Furthermore, vinyl sulfones exhibit different reactivity, underscoring the distinct role of the selenonyl functional group. bohrium.com

Oxidative Cyclization to Heterocyclic Compounds

This compound is a key substrate in domino reactions that lead to the formation of complex heterocyclic systems. A notable example is the one-pot synthesis of 1,3-oxazinan-2-ones from α-substituted α-isocyanoacetates. nih.govchimia.ch This process begins with a Brønsted base-catalyzed Michael addition of the isocyanoacetate to this compound. The resulting adduct then undergoes a domino oxidative cyclization catalyzed by a Brønsted acid like p-toluenesulfonic acid (PTSA) to yield the 1,3-oxazinan-2-one. nih.govchimia.ch In this integrated sequence, the phenylselenonyl group demonstrates its versatility by acting consecutively as an activator for the initial Michael addition, a leaving group, and a latent oxidant in the final cyclization step. nih.govchimia.chchimia.ch

Another important application is the synthesis of spirooxindole oxetanes. beilstein-journals.org This reaction involves a domino Michael addition/intramolecular Williamson etherification cascade. beilstein-journals.orgrsc.org Readily available 3-hydroxyoxindoles react with this compound in the presence of a base like potassium hydroxide. beilstein-journals.org The reaction is believed to proceed through a Michael addition of the hydroxyl group to the activated vinyl moiety, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the phenylselenonyl group to form the four-membered oxetane (B1205548) ring. beilstein-journals.org

| Reactants | Catalyst/Conditions | Product | Mechanism | Ref |

| α-Isocyanoacetates, this compound | 1. Brønsted Base (Et₃N or DBU) 2. Brønsted Acid (PTSA) | 1,3-Oxazinan-2-ones | Michael Addition / Domino Oxidative Cyclization | nih.govchimia.ch |

| 3-Hydroxyoxindoles, this compound | KOH (aq.), rt | Spirooxindole Oxetanes | Michael Addition / Intramolecular Etherification | mdpi.combeilstein-journals.orgrsc.org |

| 2-Aryloxazolines, this compound | Rh(III) catalyst | Three-component coupling products | C-H activation / Annulation / Ring-opening cascade | researchgate.net |

Electrophilic Additions to the Vinyl Moiety

The reactivity of the vinyl moiety in this compound is overwhelmingly dominated by nucleophilic attack. The phenylselenonyl group (PhSeO₂-) is one of the strongest electron-withdrawing groups, which renders the β-carbon of the vinyl group extremely electron-deficient and highly susceptible to attack by nucleophiles in a Michael-type fashion. nih.govchim.it This activation is the basis for the numerous conjugate addition reactions reported for this compound. nih.govsmolecule.com

Consequently, electrophilic addition to the vinyl double bond is highly disfavored. An electrophile, being an electron-seeking species, would be repelled by the positively polarized environment of the double bond. The high degree of deactivation towards electrophilic attack means that such reactions are not a synthetically viable pathway for this compound under normal conditions. The literature on this compound focuses almost exclusively on its role as a potent Michael acceptor and electrophile in substitution reactions.

Mechanistic Investigations of Key Transformations

The enantioselectivity observed in many organocatalyzed reactions involving this compound has been rationalized through proposed transition state models. In the asymmetric conjugate addition of 2-aryl-2-isocyanoacetates to phenyl vinyl selenone, a C6′-OH quinine-derived bifunctional catalyst is used. nih.gov The proposed transition state involves the catalyst activating both the nucleophile and the electrophile. It is suggested that the catalyst's tertiary amine deprotonates the isocyanoacetate, while the hydroxyl group forms a hydrogen bond with the selenonyl oxygen atoms, bringing the two reactants into a specific chiral orientation that dictates the stereochemical outcome. nih.gov

A similar mechanistic rationale has been proposed for the highly enantioselective conjugate addition of cyclic β-ketoesters to this compound, catalyzed by a C6'-hydroxyl quinidine-derivative. sciforum.net In the proposed transition state, the bifunctional catalyst uses its quinuclidine (B89598) nitrogen atom to deprotonate the β-ketoester (the Michael donor), while the phenolic hydroxyl group simultaneously activates and orients the this compound via hydrogen bonding. This network of non-covalent interactions effectively organizes the reactants in the chiral pocket of the catalyst, leading to high levels of stereoinduction. sciforum.net

The phenylselenonyl group is the primary determinant of the reactivity of this compound, serving multiple, often sequential, roles within a single transformation.

Activator for Nucleophilic Addition: As a powerful electron-withdrawing group, the selenonyl moiety polarizes the C=C double bond, making it an excellent Michael acceptor. This activation is the initiating step for a vast array of domino and cascade reactions. nih.govchim.it

Excellent Leaving Group: The phenylselenonyl group is an outstanding nucleofuge, readily departing as the stable benzeneseleninate anion (PhSeO₂⁻). chim.it This property is critical in subsequent cyclization or elimination steps that follow an initial Michael addition. nih.govchim.it This dual functionality allows this compound to act as a "1,2-bis(electrophilic) synthon". sciforum.net

The superior leaving group ability of the selenonyl group marks a significant difference from its sulfur analogue. Comparative studies have shown that while phenyl vinyl sulfone is also a Michael acceptor, the sulfonyl group is a much poorer leaving group, often preventing subsequent cyclization reactions under similar conditions. mdpi.comnih.gov In crossover experiments, this compound has demonstrated both higher reactivity as a Michael acceptor and a unique ability to cyclize where the corresponding sulfone is unreactive. mdpi.com

Latent Oxidant: In specific transformations, such as the formation of 1,3-oxazinan-2-ones, the selenonyl group functions as an internal oxidant in the final ring-forming step. nih.govchimia.ch This multifaceted reactivity allows for the construction of complex molecules in a single pot, increasing synthetic efficiency.

| Feature | This compound | Phenyl Vinyl Sulfone | Ref |

| Michael Acceptor Ability | Excellent | Good, but often less reactive than selenone | mdpi.comnih.gov |

| Leaving Group Ability | Excellent (as PhSeO₂⁻) | Poor (as PhSO₂⁻) | mdpi.comnih.govchim.it |

| Role in Cascade Reactions | Activator and Leaving Group | Primarily an Activator | bohrium.commdpi.com |

| Reactivity in Crossover Experiments | Higher reactivity, promotes cyclization | Lower reactivity, cyclization often fails | mdpi.com |

Analogues and Derivatives of Vinylselenonyl Benzene

Vinyl Selenone Derivatives with Varied Substituents

(Vinylselenonyl)benzene and its derivatives are versatile building blocks in organic synthesis. The reactivity and utility of these compounds can be modulated by introducing various substituents on either the phenyl ring or the vinyl group. Research has demonstrated the successful synthesis and application of vinyl selenones bearing a range of functional groups.

For instance, aryl vinyl selenones with both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl) groups on the phenyl ring attached to the selenium atom have been synthesized and used effectively. semanticscholar.org These substitutions can influence the electrophilicity of the vinyl system. Similarly, substitutions on the phenyl ring of the vinyl moiety are common. One prominent synthetic route involves the Wittig-Horner reaction between phenylseleninylmethyl phosphonates and variously substituted aromatic aldehydes, which generates vinyl selenoxides that are subsequently oxidized to the corresponding selenones. nih.gov This method allows for the introduction of a wide array of substituents derived from the aldehyde precursor.

Furthermore, β-substituted vinyl selenones have been employed in the synthesis of complex molecules like enantioenriched cyclopropanes. nih.gov The presence of a substituent at the β-position of the vinyl group can significantly impact the steric and electronic properties of the molecule, influencing the regio- and stereoselectivity of subsequent reactions. The tolerance of the vinyl selenone moiety to various functional groups, including halogens, esters, nitriles, and hydroxyl groups, has been demonstrated in their reactions with N-heteroarenes, showcasing their broad applicability in synthetic chemistry. semanticscholar.orgmdpi.com

Table 1: Examples of Substituted Vinyl Selenones Used in Synthesis

| Derivative Name | Substituent (R²) | Application/Reaction | Reference |

|---|---|---|---|

| Phenyl (E)-2-(4-chlorophenyl)vinyl selenone | 4-Cl–C₆H₄ | Synthesis of N-vinyl indoles | semanticscholar.org |

| Phenyl (E)-2-(4-methoxyphenyl)vinyl selenone | 4-CH₃O–C₆H₄ | Synthesis of N-vinyl indoles | semanticscholar.org |

| Phenyl (E)-2-(4-methylphenyl)vinyl selenone | 4-CH₃–C₆H₄ | Synthesis of N-vinyl indoles | semanticscholar.org |

| Phenyl (E)-2-(o-tolyl)vinyl selenone | 2-CH₃–C₆H₄ | Synthesis of N-vinyl indoles | semanticscholar.org |

| β-substituted vinyl selenones | Alkyl/Aryl at β-position | Synthesis of enantioenriched cyclopropanes | nih.gov |

Comparison with Vinyl Sulfones and Related Chalcogen Analogues

The chemistry of vinyl selenones shows interesting parallels and distinct differences when compared to their more common sulfur analogues, vinyl sulfones. nih.gov Both classes of compounds feature an electron-withdrawing group (selenonyl or sulfonyl) that activates the carbon-carbon double bond for conjugate nucleophilic attack, making them effective Michael acceptors. nih.govmdpi.com However, the reactivity profiles and subsequent reaction pathways often diverge significantly.

Comparative studies have revealed that vinyl selenones can be more reactive Michael acceptors than their sulfone counterparts. nih.gov In a competitive reaction with a limiting amount of 3-hydroxy isatin (B1672199), phenyl vinyl selenone reacted efficiently while phenyl vinyl sulfone showed poorer reactivity. nih.gov This enhanced reactivity is attributed to the electronic properties of the selenonyl group.

A crucial difference lies in the nature of the carbon-chalcogen bond. The carbon-selenium (C-Se) bond is weaker and more labile than the carbon-sulfur (C-S) bond. nih.govmdpi.com This distinction imparts the phenylselenonyl moiety with a much better leaving group character compared to the phenylsulfonyl group. nih.govmdpi.com Consequently, reactions involving vinyl selenones can proceed through pathways that are inaccessible for vinyl sulfones. For example, after the initial Michael addition, the selenonyl group can be readily eliminated or substituted, facilitating domino or cascade reactions to build complex carbo- and heterocyclic structures. nih.govmdpi.com This unique reactivity allows vinyl selenone-mediated transformations to complement those of vinyl sulfones by providing access to completely different reaction outcomes. nih.gov

Table 2: Comparative Properties of Vinyl Selenones and Vinyl Sulfones

| Feature | This compound | Phenyl Vinyl Sulfone |

|---|---|---|

| Michael Acceptor Reactivity | Generally higher | Generally lower nih.gov |

| Chalcogen Group | Phenylselenonyl (-SeO₂Ph) | Phenylsulfonyl (-SO₂Ph) |

| C-Chalcogen Bond Strength | Weaker (C-Se) nih.govmdpi.com | Stronger (C-S) |

| Leaving Group Ability | Excellent nih.govmdpi.com | Poor |

| Synthetic Utility | Activates alkene, then acts as a leaving group for substitutions or eliminations. nih.govmdpi.com | Primarily used as an activating group for Michael additions. nih.gov |

Strategies for Synthesis of Substituted (Vinylselenonyl)benzenes

The synthesis of this compound and its substituted derivatives typically relies on the oxidation of precursor organoselenium compounds, most commonly vinyl selenides. Several reliable strategies have been developed to access these valuable synthetic intermediates.

A primary and straightforward method is the direct oxidation of the corresponding vinyl selenides. mdpi.com Strong oxidizing agents are required for the conversion of the selenium atom to its hexavalent state in the selenone. Reagents such as Oxone® and meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed for this transformation. semanticscholar.orgnih.govmdpi.com The oxidation of vinyl selenides with m-CPBA in a solvent like dichloromethane (B109758) can be quantitative and rapid, often proceeding at room temperature. smolecule.com This approach benefits from operational simplicity and can be integrated into one-pot procedures, avoiding the isolation of intermediate selenoxides. smolecule.com

Another powerful strategy for creating substituted vinyl selenones, particularly those with variations on the vinyl framework, is through a Wittig-Horner reaction. nih.gov This method involves reacting phenylseleninylmethyl phosphonates with a diverse range of aldehydes, including variously substituted aromatic aldehydes. The initial reaction yields vinyl selenoxides, which are then oxidized in a subsequent step, typically with m-CPBA, to afford the final vinyl selenone products. nih.gov This two-step sequence provides a flexible route to a wide array of derivatives, as the substituents are introduced via the readily available aldehyde starting materials.

These synthetic methodologies provide reliable access to this compound and its derivatives, enabling their use in a variety of complex organic transformations.

Structure-Reactivity Relationships in Selenonyl-Containing Systems

The reactivity of this compound and its derivatives is intrinsically linked to the structural and electronic properties of the selenonyl (-SeO₂Ph) group. scribd.comlibretexts.org The chemical behavior of these compounds is primarily governed by two key features: the strong electron-withdrawing nature of the selenonyl moiety and the inherent weakness of the carbon-selenium bond. nih.govmdpi.com

Alkene Activation : The selenonyl group is a powerful electron-withdrawing group. This property significantly lowers the electron density of the carbon-carbon double bond, making it highly electrophilic. As a result, the vinyl system is strongly activated towards conjugate nucleophilic attack (Michael addition). nih.govmdpi.com This activation is the basis for the utility of vinyl selenones in forming new carbon-carbon and carbon-heteroatom bonds.

Leaving Group Ability : A defining characteristic that distinguishes vinyl selenones from analogues like vinyl sulfones is the excellent leaving group ability of the selenonyl moiety. nih.gov This stems from the relatively weak C-Se bond. After a nucleophile adds to the β-carbon in a Michael fashion, the resulting carbanion intermediate can readily undergo a subsequent elimination or substitution reaction where the phenylselenonyl group is displaced. nih.govmdpi.com This dual reactivity—acting first as an activator and then as a nucleofuge—is exploited in numerous domino and cascade reactions for the efficient assembly of complex molecules, such as heterocycles and spiro compounds. nih.gov

Stereochemical Control : The selenonyl group can also exert significant control over the regio- and stereoselectivity of reactions. nih.gov In enantioselective transformations, chiral organocatalysts can interact with the selenonyl moiety and the incoming nucleophile through non-covalent interactions (e.g., hydrogen bonding), creating a well-defined transition state. This interaction allows for high levels of stereocontrol in the construction of new stereocenters. nih.gov For instance, the use of Cinchona-derived thiourea (B124793) catalysts in the addition of pronucleophiles to phenyl vinyl selenone enables the formation of products with excellent enantioselectivity. nih.gov

Q & A

Q. How can interdisciplinary teams optimize workflows for this compound-related research?

- Methodological Answer : Use collaborative platforms (e.g., Zotero for literature management, Grammarly for manuscript drafting) and establish shared protocols via tools like GitHub . Regular cross-disciplinary reviews (e.g., synthetic chemists, toxicologists) ensure alignment on objectives and methodologies .超级实用的科研工具分享,评论区直接领取哦!!!01:12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.